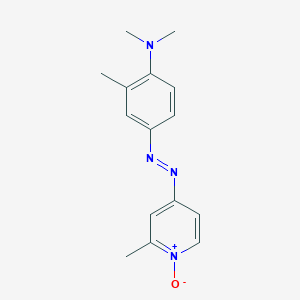
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-YL)diazenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline: is a heterocyclic organic compound with the molecular formula C15H18N4O and a molecular weight of 270.33 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an azo group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline typically involves the reaction of N,N-dimethylaniline with 2-methyl-1-oxidopyridine-4-diazonium salt . The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then stirred at a controlled temperature to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine hydrate .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives .
Scientific Research Applications
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an azo group makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-[(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)12(2)10-14/h5-10H,1-4H3 |
InChI Key |
GOSAJBKMYAUSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=[N+](C=C2)[O-])C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















